molecular formula C22H23N3O3S B2409675 N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide CAS No. 1235656-83-3

N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2409675
CAS No.: 1235656-83-3
M. Wt: 409.5
InChI Key: DLAFGRHNONABRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. This compound is characterized by the presence of a benzo[d]thiazole ring, a piperidine ring, and a phenoxyacetyl group. Benzothiazole derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide typically involves the coupling of substituted 2-amino benzothiazoles with phenyl anthranilic acid, followed by treatment with 1-(2-chloroethyl)piperidine hydrochloride . The reaction conditions often include the use of dry dichloromethane (DCM) as a solvent and lutidine as a base. The final product is obtained through purification steps such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects . Additionally, it can interact with DNA and proteins, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide is unique due to its specific combination of functional groups, which contribute to its diverse biological activities. The presence of the phenoxyacetyl group and the piperidine ring enhances its ability to interact with various molecular targets, making it a versatile compound for scientific research and potential therapeutic applications .

Properties

IUPAC Name

N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]-1,3-benzothiazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S/c26-20(15-28-17-6-2-1-3-7-17)25-12-10-16(11-13-25)14-23-21(27)22-24-18-8-4-5-9-19(18)29-22/h1-9,16H,10-15H2,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLAFGRHNONABRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=NC3=CC=CC=C3S2)C(=O)COC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.